molecular formula C15H21BFNO3 B13729267 N-Ethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Ethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13729267
M. Wt: 293.14 g/mol
InChI Key: GLAYYGVLYJQKBS-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester group and a fluorine atom, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The reaction conditions often involve the use of reagents such as boronic acid, pinacol, and fluorinating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical and biological processes . The fluorine atom enhances the compound’s stability and biological activity by increasing its affinity for carbon atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its combination of a boronic acid pinacol ester group and a fluorine atom, which provides unique reactivity and stability. This makes it a versatile intermediate in various chemical reactions and applications .

Properties

Molecular Formula

C15H21BFNO3

Molecular Weight

293.14 g/mol

IUPAC Name

N-ethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C15H21BFNO3/c1-6-18-13(19)10-8-7-9-11(12(10)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19)

InChI Key

GLAYYGVLYJQKBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NCC)F

Origin of Product

United States

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